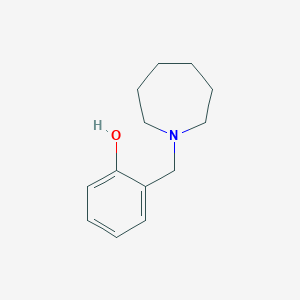

2-((Hexahydro-1H-azepin-1-yl)methyl)phenol

Description

Context and Significance of the Chemical Class (Phenols and Azepines)

Phenols are a class of aromatic compounds where a hydroxyl group is directly bonded to an aromatic ring. The parent compound of this class is phenol (B47542) (C₆H₅OH) itself, first isolated from coal tar in 1834. mdpi.com Phenols are of immense industrial importance, serving as precursors to a vast array of materials and chemical products, including plastics like polycarbonates and Bakelite, detergents, and numerous pharmaceutical drugs. mdpi.com The hydroxyl group on the aromatic ring makes phenols weak acids and also activates the ring towards electrophilic substitution reactions, particularly at the ortho and para positions. This reactivity is fundamental to their role as versatile building blocks in organic synthesis. In the context of medicinal chemistry, the phenolic moiety is a common feature in many bioactive molecules, contributing to antioxidant and other biological activities. nih.gov

Azepines are seven-membered heterocyclic compounds containing a nitrogen atom. The fully saturated version, such as the hexahydro-1H-azepine ring present in the title compound, is also known as azepane. Azepine and its derivatives are found in a number of natural products and are integral scaffolds in medicinal chemistry. mdpi.com The incorporation of the azepine ring can influence a molecule's conformational flexibility and lipophilicity, which are key determinants of its pharmacological profile. Researchers have explored azepine derivatives for a range of potential therapeutic applications, including as anti-inflammatory and anticonvulsant agents. nih.govmdpi.com

The combination of these two moieties through a methylene (B1212753) bridge, as seen in 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol, results in a phenolic Mannich base. This class of compounds is known for a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. nih.govnih.gov The basic nitrogen of the azepine ring often enhances the aqueous solubility of the molecule, a desirable property for potential drug candidates. nih.gov

Historical Overview of Related Compounds and Research Paradigms

The synthesis of this compound is achieved through the Mannich reaction, a cornerstone of organic chemistry first reported by Carl Mannich in the early 20th century. This reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, phenol), an aldehyde (typically formaldehyde), and a primary or secondary amine (here, hexahydro-1H-azepine). mdpi.com The resulting products are known as Mannich bases.

Historically, the Mannich reaction has been prized for its ability to construct carbon-carbon bonds and introduce a nitrogen-containing functional group in a single step, making it a highly efficient method for synthesizing aminoalkyl chains. nih.gov The initial research into Mannich bases was largely foundational, establishing the scope and mechanism of the reaction.

In the mid to late 20th century, the research paradigm shifted towards exploring the pharmacological potential of these compounds. The discovery that many clinically useful drugs, such as atropine (B194438) and cocaine, contain an aminoalkyl chain structurally similar to those in Mannich bases spurred significant interest. nih.gov Researchers began to systematically synthesize libraries of Mannich bases using various phenols, aldehydes, and amines to investigate their structure-activity relationships. This led to the identification of Mannich bases with a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. nih.govnih.gov Phenolic Mannich bases, in particular, have been a subject of continuous study due to the combined functionalities of the phenolic hydroxyl group and the aminoalkyl moiety, which can act synergistically to produce a desired biological effect. nih.gov

Current Research Landscape Pertaining to this compound

Direct and extensive research focused solely on this compound is not prominent in the current scientific literature. However, its position as a structurally straightforward phenolic Mannich base makes it a relevant entity within the broader and very active field of Mannich base research. The current landscape is characterized by the design and synthesis of more complex and targeted Mannich bases for specific biological applications. nih.govnih.gov

While this compound itself may not be the direct subject of many studies, it represents a fundamental structure within this class. Research on analogous compounds with different substitution patterns on the phenol or azepine rings is common. These studies aim to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets, such as enzymes or receptors. nih.govresearchgate.net For example, studies on other phenolic Mannich bases have explored their potential as inhibitors of enzymes like carbonic anhydrase or their activity against various cancer cell lines. researchgate.net Therefore, the research landscape pertaining to this compound is best understood by considering it as a parent compound within the ongoing, extensive research into the synthesis and biological evaluation of novel Mannich bases.

Chemical Compound Data

Below are the key identifiers and physicochemical properties for the subject compound.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 4992-04-5 chemicalbook.com |

| Molecular Formula | C₁₃H₁₉NO chemicalbook.com |

| Molecular Weight | 205.3 g/mol chemicalbook.com |

| Boiling Point | 144-149 °C (at 4 Torr) chemicalbook.com |

| Density | 1.069 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

| pKa | 10.14 ± 0.30 (Predicted) chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

4992-04-5 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-(azepan-1-ylmethyl)phenol |

InChI |

InChI=1S/C13H19NO/c15-13-8-4-3-7-12(13)11-14-9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-11H2 |

InChI Key |

XZDFNUXKMYALTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hexahydro 1h Azepin 1 Yl Methyl Phenol and Its Analogs

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-((hexahydro-1H-azepin-1-yl)methyl)phenol identifies the most logical disconnections at the C-N and C-C bonds flanking the methylene (B1212753) bridge. This approach simplifies the target molecule into three fundamental and readily available precursors.

The key transformation is the Mannich reaction, which involves the aminoalkylation of an acidic proton. wikipedia.org In this case, the acidic proton is on the phenol (B47542) ring, ortho to the hydroxyl group. The disconnection strategy reveals the following key precursors:

Phenol : The aromatic core providing the hydroxyl group and the site for electrophilic substitution.

Formaldehyde (B43269) : The one-carbon electrophile that forms the methylene bridge.

Hexahydro-1H-azepine : The secondary amine component.

These precursors are typically commercially available. Hexahydro-1H-azepine, also known as hexamethylene imine, can be synthesized via the reduction of ε-caprolactam. An alternative retrosynthetic approach involves a disconnection corresponding to a reductive amination pathway, which points to salicylaldehyde (B1680747) and hexahydro-1H-azepine as the immediate precursors. lookchem.com

Direct Synthetic Routes to this compound

The direct synthesis of the title compound is most efficiently accomplished through a one-pot Mannich reaction, although multi-step variations are conceptually possible.

While the one-pot approach is dominant, a multi-step synthesis can be envisioned, primarily through two conceptual routes:

Pre-formation of the Iminium Ion : Hexahydro-1H-azepine and formaldehyde can first be reacted to form the corresponding N,N-disubstituted iminium ion (an Eschenmoser's salt analog). This reactive electrophile is then introduced to phenol to complete the aminomethylation.

Reductive Amination : This strategy involves the reaction of salicylaldehyde with hexahydro-1H-azepine to form an enamine or iminium intermediate, which is then reduced in situ to yield the final product. This avoids the use of formaldehyde directly and offers an alternative pathway for assembling the core structure. lookchem.com

The most common and efficient method for synthesizing this compound is the classical Mannich reaction, a prime example of a one-pot, three-component reaction. nih.gov In this process, phenol, formaldehyde, and hexahydro-1H-azepine are combined in a suitable solvent, often ethanol (B145695), and heated. nih.gov

The reaction mechanism proceeds through the following key steps:

Formation of an iminium cation from the reaction of hexahydro-1H-azepine and formaldehyde. wikipedia.orgyoutube.com

The phenol molecule, in equilibrium with its more nucleophilic keto-tautomer, attacks the electrophilic carbon of the iminium ion. youtube.com The ortho-position is favored for substitution due to the directing effect of the hydroxyl group.

A final proton transfer step regenerates the aromaticity of the phenol ring, yielding the this compound product.

This one-pot approach is highly atom-economical and is widely used for preparing libraries of phenolic Mannich bases for various research applications. nih.govmdpi.comnih.gov

Synthetic Strategies for Hexahydro-1H-azepine Moiety Functionalization

Introducing substituents onto the hexahydro-1H-azepine ring allows for the creation of a wide range of analogs. Functionalization can occur before or after the Mannich reaction.

Pre-functionalization : The most common strategy is to begin with a substituted hexahydro-1H-azepine precursor. These can be synthesized through various methods, including the reduction of substituted ε-caprolactams or via ring-expansion strategies from smaller piperidine (B6355638) rings. rsc.orgresearchgate.net For example, N-substituted azepanes can be prepared and then used in the Mannich reaction. nih.gov The synthesis of meptazinol, an analog with ethyl and methyl groups on the azepine ring, exemplifies this approach, starting from multi-step sequences to build the substituted azepane core before the final ring closure and functionalization steps. researchgate.netprepchem.com

Post-functionalization : Direct functionalization of the azepine ring after it has been incorporated into the phenol structure is more challenging but can be achieved in some cases, such as N-alkylation or N-acylation if a primary azepine was used initially.

| Precursor Type | Functionalization Method | Resulting Moiety | Reference |

| Substituted ε-caprolactam | Reduction (e.g., with LiAlH₄) | C-substituted hexahydro-1H-azepine | researchgate.net |

| Substituted Piperidine | Ring Expansion Reactions | C-substituted hexahydro-1H-azepine | rsc.org |

| Allenynes and Amines | Copper(I)-catalyzed Tandem Cyclization | Functionalized Tetrahydro-1H-azepine | nih.gov |

Synthetic Strategies for Phenolic Moiety Functionalization

Modifying the phenolic ring is a straightforward way to tune the properties of the final compound. This is typically achieved by using a substituted phenol as a starting material in the Mannich reaction.

The electronic nature and position of substituents on the phenol ring can influence the regioselectivity and rate of the Mannich reaction. Electron-donating groups generally activate the ring towards electrophilic substitution.

Commonly used substituted phenols include:

Cresols (methylphenols)

Methoxyphenols

Halophenols

A study by E. M. Afsah et al. demonstrates the use of p-hydroxyphenyl-substituted triazepines in further Mannich reactions, showcasing the reactivity of a phenolic moiety within a more complex molecule. znaturforsch.com Similarly, research on the synthesis of diastereomeric Mannich bases utilized p-cresol (B1678582) and 4-methoxyphenol (B1676288) as the phenolic component, reacting them with a cyclic aminal to produce complex structures with functionalized phenolic rings. mdpi.com Additionally, the phenolic hydroxyl group itself can be functionalized post-Mannich reaction via etherification or esterification to create further derivatives. nih.gov

| Phenolic Precursor | Resulting Product Type | Reference |

| p-Cresol | 4-methyl-2-((hexahydro-1H-azepin-1-yl)methyl)phenol analog | mdpi.com |

| 4-Methoxyphenol | 4-methoxy-2-((hexahydro-1H-azepin-1-yl)methyl)phenol analog | mdpi.com |

| 4-Hydroxyacetophenone | Chalcone-like phenolic Mannich base precursor | nih.gov |

Stereoselective Synthesis Considerations and Methodologies

The parent compound, this compound, is achiral. However, stereoselectivity becomes a critical consideration when synthesizing analogs with stereocenters on either the azepine or phenolic portion of the molecule.

The introduction of a substituent at any position on the azepine ring other than C-4 creates a chiral center. For instance, analogs substituted at the C-2, C-3, or N-position (if the substituent itself is chiral) require stereocontrolled synthetic methods to obtain enantiomerically pure forms.

Key methodologies for stereoselective synthesis include:

Use of Chiral Precursors : Starting the synthesis with an enantiomerically pure functionalized hexahydro-1H-azepine is a common approach. These chiral building blocks can be obtained through the resolution of racemates or by asymmetric synthesis, for example, from chiral amino acids or via the reduction of chiral substituted caprolactams. researchgate.net

Asymmetric Catalysis : For the Mannich reaction itself, asymmetric versions can be employed. The use of chiral catalysts, such as the naturally occurring amino acid (S)-proline, has been shown to induce stereoselectivity in Mannich reactions, favoring the formation of specific diastereomers or enantiomers. libretexts.orgwikipedia.org

Ring Expansion Strategies : Stereoselective and regioselective ring expansion of piperidine derivatives can be used to construct diastereomerically pure azepane derivatives, which can then be incorporated into the final target structure. rsc.org

These advanced strategies are crucial for investigating the structure-activity relationships of chiral analogs in various fields of chemical and biological research.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The synthesis of this compound and its analogs, typically achieved through the Mannich reaction, is subject to optimization of various reaction parameters to enhance product yields and purity. Academic research has explored the influence of factors such as solvent polarity, temperature, reaction time, and catalyst systems on the efficiency of aminomethylation of phenols. While specific studies dedicated solely to this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous phenolic Mannich bases.

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho position of the phenolic ring, with formaldehyde and a secondary amine, hexamethyleneimine. The optimization of this multicomponent reaction is crucial for minimizing side products and maximizing the desired regioselectivity.

Detailed Research Findings

Research into the synthesis of related phenolic Mannich bases has systematically investigated the impact of various reaction conditions. These studies provide a framework for optimizing the synthesis of this compound.

Solvent Effects: The choice of solvent plays a critical role in the Mannich reaction, influencing the solubility of reactants and stabilizing intermediates. Studies on analogous systems have evaluated a range of solvents with varying polarities. mdpi.com For instance, in the synthesis of di-Mannich bases from p-cresol and a cyclic aminal, solvents such as benzene (B151609), toluene, 1,4-dioxane (B91453) (low polarity), ethyl acetate, chloroform (B151607) (medium polarity), and methanol (B129727), ethanol (high polarity) were tested. mdpi.com It was observed that a mixture of 1,4-dioxane and water could effectively facilitate the reaction, with a 60:40 mixture leading to high conversion rates. mdpi.com For other phenolic Mannich reactions, methanol has been employed as a solvent, with the reaction mixture being refluxed to drive the condensation. researchgate.net The use of aqueous conditions is also common, particularly with water-soluble amines. researchgate.net

Temperature and Reaction Time: Temperature and reaction duration are interdependent parameters that significantly affect the reaction kinetics and product distribution. In the synthesis of diastereomeric Mannich bases, temperatures were evaluated in the range of 20 °C to 30 °C with reaction times extending up to 72 hours to achieve complete consumption of reagents and maximize the yield of the desired oligomeric products. mdpi.com Higher temperatures generally accelerate the reaction but can also lead to the formation of undesired byproducts. A common procedure for Mannich reactions involves a staged temperature profile, starting at a lower temperature (e.g., 10-15 °C) during the initial mixing of reactants, followed by stirring at room temperature (25 °C), and finally heating to 100 °C or reflux to complete the reaction. researchgate.net

Catalysis: While the Mannich reaction can often proceed without a dedicated catalyst, particularly with reactive phenols, the use of catalysts can improve yields and reaction rates. High-pressure conditions have been explored to influence the regioselectivity of the Mannich reaction of phenols, favoring the formation of specific isomers. clockss.org

The following interactive data tables summarize the findings from academic studies on the optimization of reaction conditions for the synthesis of analogous phenolic Mannich bases. These data provide a valuable guide for the synthesis of this compound.

Table 1: Optimization of Solvent and Temperature in Mannich-Type Reactions of Phenols

| Reactants | Solvent System | Temperature (°C) | Reaction Time (h) | Observed Yield/Conversion | Reference |

|---|---|---|---|---|---|

| p-Cresol and Cyclic Aminal | 1,4-Dioxane:Water (60:40) | 20-30 | 72 | High conversion, 22-27% yield of oligomeric product | mdpi.com |

| Phenol and Dimethylamine | Methanol | Reflux | Not specified | Not specified | researchgate.net |

| Phenol and Dimethylamine | Aqueous | 10-15, then 25, then 100 | 3 | Not specified | researchgate.net |

Table 2: General Procedures for Mannich Reactions of Alkylphenols

| Method | Amine | Solvent | Temperature Profile | Key Steps | Reference |

|---|---|---|---|---|---|

| A | Water-soluble amine | Aqueous | 10-15°C -> 25°C (1h) -> 100°C (2h) | Dropwise addition of formaldehyde, followed by heating. Salting out with NaCl. | researchgate.net |

These findings from the academic literature underscore the importance of a systematic approach to optimizing the synthesis of this compound. The selection of an appropriate solvent system, careful control of temperature and reaction time, and potentially the use of catalytic promoters are key to achieving high yields and purity of the target compound. Further research specifically focused on the synthesis of this compound would be beneficial for establishing the most efficient and scalable synthetic protocol.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Hexahydro 1h Azepin 1 Yl Methyl Phenol

High-Resolution Spectroscopic Techniques for Elucidation (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental in determining the molecular structure of 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol by mapping the connectivity of atoms and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenol (B47542) ring, the methylene (B1212753) bridge protons, and the protons of the hexahydroazepine ring. The chemical shifts and coupling patterns of the aromatic protons can confirm the ortho substitution pattern. The methylene bridge protons would likely appear as a singlet, while the protons on the hexahydroazepine ring would exhibit complex multiplets due to their diastereotopic nature and coupling with adjacent protons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₁₃H₁₉NO), the expected molecular weight is approximately 205.3 g/mol . rsc.orgnp-mrd.orgnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 205. A characteristic fragmentation pattern for this type of Mannich base would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion or a fragment corresponding to the hexahydroazepine moiety. While a specific experimental mass spectrum for this compound is not widely published, data for related structures such as 2H-Azepin-2-one, hexahydro-1-methyl- show characteristic fragmentation patterns that can be used for comparative purposes. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Phenolic O-H | 3200-3600 (broad) | Stretching vibration |

| Aromatic C-H | 3000-3100 | Stretching vibration |

| Aliphatic C-H | 2850-2960 | Stretching vibration of the hexahydroazepine and methylene groups |

| Aromatic C=C | 1450-1600 | Stretching vibrations |

| C-N | 1000-1250 | Stretching vibration |

| C-O | 1200-1300 | Stretching vibration |

These bands collectively provide strong evidence for the presence of the phenolic and hexahydroazepine moieties within the structure.

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of related N-substituted hexahydro-1H-azepine derivatives can offer insights into its likely solid-state conformation.

For instance, the crystal structure of (S)-N-(hexahydro-2-oxo-1H-azepin-3-yl)-3-phenyl-2-propenamide reveals details about the geometry of the azepane ring. chemicalbook.com In the solid state, the seven-membered hexahydroazepine ring is expected to adopt a stable chair or twist-chair conformation to minimize steric strain. The orientation of the methylphenol substituent relative to the hexahydroazepine ring would be a key feature determined by crystallographic analysis. Furthermore, intermolecular hydrogen bonding involving the phenolic hydroxyl group and the tertiary amine nitrogen is anticipated to play a significant role in the crystal packing.

A hypothetical crystallographic analysis would provide the following key parameters:

| Parameter | Description |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles they form. |

| Torsion Angles | Describe the conformation of the molecule, particularly the puckering of the hexahydroazepine ring. |

| Hydrogen Bonding | Details of intermolecular interactions that stabilize the crystal structure. |

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of phenolic compounds. A reversed-phase HPLC method would be suitable for this compound, likely employing a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The retention time of the compound under specific conditions would be a characteristic identifier. Gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure good separation from any impurities or starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The gas chromatograph separates the compound from other components in a mixture, and the mass spectrometer provides mass spectral data for identification. The retention time in the GC column and the fragmentation pattern from the MS detector would together provide a high degree of confidence in the compound's identity and purity.

The choice between HPLC and GC-MS often depends on the compound's polarity and thermal stability. Given the phenolic hydroxyl group, derivatization (e.g., silylation) might be necessary to improve its volatility for GC-MS analysis.

Conformational Analysis and Dynamic Structural Studies

The hexahydro-1H-azepine ring is a flexible seven-membered ring that can exist in multiple conformations. Understanding the conformational preferences of this compound is crucial for comprehending its reactivity and potential biological activity.

The conformational landscape of the hexahydroazepine ring is complex, with several low-energy chair and boat-like conformations being possible. The substitution of the nitrogen atom with a methylphenol group will influence the conformational equilibrium. Computational modeling, such as using Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformers and predict the most stable geometries. scielo.br

Dynamic NMR spectroscopy can be a powerful experimental technique to study the conformational dynamics of the molecule in solution. By analyzing the NMR spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of interconversion between different conformers increases. This can provide information about the energy barriers to ring inversion and other conformational processes. Studies on related N-benzyl-hexahydroazepines can provide valuable insights into the expected conformational behavior. scielo.br

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 Hexahydro 1h Azepin 1 Yl Methyl Phenol Derivatives

Design Principles for Analog Development Based on Phenolic and Azepine Scaffolds

The design of analogs based on the 2-((hexahydro-1H-azepin-1-yl)methyl)phenol scaffold is guided by established principles in medicinal chemistry that leverage the distinct properties of its phenolic and azepine components. Phenolic compounds are known for a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. eurekaselect.com The hydroxyl group of the phenol (B47542) is a key hydrogen bond donor and can also act as a hydrogen bond acceptor, enabling critical interactions with biological targets. eurekaselect.com

The azepine ring, a seven-membered nitrogen-containing heterocycle, provides a three-dimensional structure that can be optimized for specific binding pockets within target proteins. nih.gov Azepine derivatives have been investigated for a variety of pharmacological activities, including as anticonvulsants and analgesics. nih.gov The basic nitrogen atom of the hexahydroazepine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, allowing for ionic interactions with target residues.

The development of analogs often involves a strategy of structural modification to explore and optimize these interactions. This includes altering the substitution pattern on the phenolic ring, modifying the azepine ring, and varying the nature of the linker group to fine-tune the molecule's electronic properties, lipophilicity, and conformational flexibility.

Modulation of Biological Activity Through Substituent Effects

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions of the scaffold. These modifications influence the compound's physicochemical properties, such as its size, shape, and electronic distribution, which in turn affect its interaction with biological targets.

Substituents on the aromatic ring of the phenol moiety can profoundly influence the biological activity profile of the derivatives. The nature and position of these substituents can alter the electronic properties of the phenol and its ability to interact with target proteins. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the acidity of the phenolic hydroxyl group, which may be crucial for binding affinity.

In a study on related ketamine esters, it was found that substituents such as chloro, methyl, methoxy (B1213986), trifluoromethyl, and trifluoromethoxy on the benzene (B151609) ring had a significant impact on the anesthetic and analgesic properties of the compounds. mdpi.com Generally, 2- and 3-substituted compounds were more active than their 4-substituted counterparts, and the chloro substituent was often well-tolerated. mdpi.com Conversely, potent electron-withdrawing groups like trifluoromethyl and trifluoromethoxy tended to result in less effective analogs. mdpi.com

The following table summarizes the effects of aromatic ring substitutions on the activity of ketamine analogs, which can provide insights into potential trends for this compound derivatives.

| Substituent | Position | General Effect on Activity |

| Cl | 2- and 3- | Generally more active |

| Me | 2- and 3- | Generally more active |

| OMe | 2- and 3- | Generally more active |

| CF3 | 4- | Less effective |

| OCF3 | 4- | Less effective |

Data derived from studies on substituted ketamine esters. mdpi.com

Modifications to the hexahydroazepine ring can significantly impact the pharmacological properties of the derivatives by altering their steric bulk, lipophilicity, and conformational flexibility. These changes can lead to improved binding to the target protein and enhanced biological activity.

For instance, in a study of derivatives of 3-(2-oxo-1-pyrrolidine)hexahydro-1H-azepine-2-one as dermal penetration enhancers, the length of the alkyl side chain on the azepine ring was found to have a parabolic relationship with the enhancement ratio of the permeability coefficient. nih.gov This suggests that there is an optimal side chain length for this particular biological effect. Similarly, the length of an alkyl ester side chain showed a relatively linear relationship with the enhancement ratio. nih.gov

These findings highlight the importance of systematically exploring modifications to the hexahydroazepine ring to optimize the desired biological activity.

A study on the structural and functional role of methylene (B1212753) linkers in a different class of molecules demonstrated that the length of the linker can significantly affect the dynamic properties of the compounds. chemrxiv.org Shorter linkers tended to produce more rigid structures, while longer linkers resulted in more fluid and flexible molecules. chemrxiv.org This flexibility can be advantageous in allowing the ligand to adapt its conformation to the binding site of the target.

Changes in the linker length can also impact the distance between key pharmacophoric features, such as the phenolic hydroxyl group and the azepine nitrogen. This distance is often a critical parameter in ligand-target interactions.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches such as pharmacophore modeling can be invaluable for the rational design of new derivatives. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity.

For derivatives of this compound, a pharmacophore model would likely include features such as:

A hydrogen bond donor (the phenolic hydroxyl group).

A hydrogen bond acceptor (the nitrogen atom of the azepine ring).

A hydrophobic aromatic ring.

A hydrophobic aliphatic region (the azepine ring).

By aligning a set of active compounds and identifying their common structural features, a pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules with the potential for similar biological activity. It can also guide the design of new analogs by suggesting which positions on the scaffold are most amenable to modification.

Combinatorial Chemistry and Library Synthesis for SAR Exploration

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, known as a library, which can then be screened for biological activity. This approach allows for a systematic exploration of the structure-activity relationships (SAR) of a particular scaffold.

The synthesis of a combinatorial library of this compound derivatives could be achieved using a split-and-pool strategy on a solid support. nih.gov For example, a resin-bound phenol could be reacted with a variety of substituted aldehydes and hexahydroazepine in a Mannich-type reaction to generate a library of derivatives with diverse substitutions on the aromatic ring.

Alternatively, a solution-phase parallel synthesis approach could be employed. The general scheme would involve the reaction of this compound with a range of electrophiles to introduce diversity at the phenolic hydroxyl group or on the azepine nitrogen. The resulting library of compounds would then be screened to identify active "hits" and to build a comprehensive SAR profile.

Pre Clinical Biological Activity and Mechanistic Investigations of 2 Hexahydro 1h Azepin 1 Yl Methyl Phenol and Its Analogs

In Vitro Assays for Target Identification and Ligand Binding

In vitro assays are fundamental in pre-clinical research for identifying biological targets and understanding the binding characteristics of new chemical entities. For phenolic compounds and their derivatives, these assays often focus on enzyme inhibition and receptor modulation to elucidate potential therapeutic mechanisms.

Enzyme Inhibition Studies (e.g., Cholinesterases, Carbonic Anhydrases)

The structural motifs present in 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol—namely the phenol (B47542) group and the aminomethyl function characteristic of Mannich bases—suggest potential interactions with various enzymes.

Cholinesterases

Acetylcholinesterase (AChE) inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. youtube.com The core structure of this compound, being a Mannich base, is relevant to this area of research. nih.gov Novel series of Mannich bases derived from various chemical scaffolds have been designed and synthesized to be evaluated for their AChE inhibitory activity. nih.govnih.gov For example, a series of chalcone (B49325) Mannich base derivatives were evaluated as multifunctional agents for Alzheimer's disease, with some compounds showing potent and selective inhibitory activity on AChE. nih.gov One promising compound from this series exhibited a mixed-type inhibition, indicating it can bind to both the catalytic and peripheral sites of the enzyme. nih.govnih.gov This dual binding capability is a desirable feature for developing effective AChE inhibitors. nih.gov

Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in numerous physiological processes. nih.govresearchgate.net Phenols are recognized as a distinct class of CA inhibitors (CAIs). tandfonline.com The simplest member of this family, phenol itself, acts as a competitive inhibitor of human carbonic anhydrase II (hCA II). nih.govnih.gov Its inhibition mechanism is unique; instead of directly coordinating with the zinc ion in the active site, the phenol molecule is anchored through hydrogen bonds to the zinc-bound water molecule and the amide group of Thr199. nih.gov The aromatic ring of the phenol settles into a hydrophobic pocket, which helps to stabilize the complex. nih.govresearchgate.net

Studies on a range of phenolic compounds have demonstrated that their inhibitory effects on CA isoenzymes can vary from the millimolar to the submicromolar range. tandfonline.com The structure of the phenol scaffold significantly influences its inhibitory potency. Investigations into bacterial CAs, such as those from Neisseria gonorrhoeae (NgCAα) and Vibrio cholerae (VchCAα), revealed that minor changes to the phenol structure can lead to drastic differences in activity. nih.gov For instance, phenol, 3-aminophenol, and 4-hydroxy-benzylalcohol were among the most effective inhibitors for these bacterial enzymes, with inhibition constants (Kᵢ) in the low micromolar range. nih.gov This highlights the potential for developing selective bacterial CA inhibitors from the phenol class. nih.gov

Receptor Binding and Modulation Assays (e.g., GPCRs, Neurotransmitter Receptors)

The hexahydro-1H-azepine ring is a seven-membered saturated heterocycle that is a core structure in various pharmacologically active compounds. Research into azepine derivatives has shown their potential to interact with neurotransmitter systems. For example, certain 2,3,4,7-tetrahydro-1H-azepine derivatives have been identified as inhibitors of norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters. nih.gov Additionally, some benzazepine compounds are known to be potent agonists of the 5-HT₂A serotonin (B10506) receptor, which is a G protein-coupled receptor (GPCR). wikipedia.org While direct studies on this compound are limited, the structural relation to other azepine-containing molecules suggests that it could potentially interact with neurotransmitter receptors, a hypothesis that warrants further investigation. nih.govresearcher.life

Cellular Pathway Modulation in Model Systems (e.g., Apoptosis Induction, Signaling Pathways)

Phenolic compounds are known to influence a variety of cellular pathways, including those leading to apoptosis, or programmed cell death. nih.gov This is a critical mechanism for removing damaged or cancerous cells. nih.govnih.gov Phenols can induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govmdpi.com These pathways involve the regulation of anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins such as Bax, ultimately leading to the activation of caspases, which execute cell death. nih.govnih.gov

Studies have shown that phenolic compounds can trigger the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. nih.govmdpi.com For example, curcumin, a well-known polyphenol, induces apoptosis in Candida albicans by increasing reactive oxygen species (ROS) and the expression of the CaMCA1 gene. frontiersin.org Similarly, synthetic indole (B1671886) Mannich bases have been shown to modulate immune responses in vitro by affecting T-lymphocyte proliferation and the production of cytokines and nitric oxide. nih.gov The ability of phenolic compounds and Mannich bases to modulate these fundamental cellular processes, such as apoptosis and cell signaling, underscores their potential as biologically active agents. nih.govnih.govnrfhh.com

Antimicrobial Activity in Microbial Models

The antimicrobial properties of phenolic compounds have been recognized for centuries. Modern research continues to explore these activities, seeking to understand the mechanisms of action and improve efficacy through structural modification. Mannich bases derived from phenols are a class of compounds being investigated for their potential as novel antimicrobial agents. researchgate.netnih.govresearchgate.net

Antibacterial Efficacy in Bacterial Strains

Phenolic compounds exhibit broad-spectrum antibacterial activity. nih.gov Their mechanism often involves disrupting the bacterial cell membrane, leading to a loss of integrity and, ultimately, cell death. researchgate.net The specific structure of a phenolic compound is crucial to its efficacy. For instance, a series of novel Mannich bases incorporating a piperazine (B1678402) moiety demonstrated significant activity against Gram-positive bacteria, particularly staphylococci, and some strains of Gram-negative bacteria. nih.gov In a preliminary screening, some phenolic Mannich bases derived from butylated hydroxyanisole (BHA) did not show significant activity, indicating that the specific combination of the phenol, amine, and aldehyde is critical for antibacterial action. researchgate.net

Antifungal Efficacy in Fungal Strains

Phenolic compounds are also effective antifungal agents. researchgate.netnih.gov Terpenoid phenols, for example, have shown efficacy against biofilms of Candida albicans, which are often resistant to conventional antifungal drugs. asm.org The antifungal activity is highly dependent on the chemical structure, with the presence of a free hydroxyl group and an aromatic ring being important features. asm.org

Analogs of the target compound, specifically 2-allylphenol (B1664045) derivatives, have been studied for their activity against the phytopathogenic fungus Botrytis cinerea. mdpi.com Research has shown that 2-allylphenol acts as a respiration inhibitor. mdpi.com Modifying the structure of 2-allylphenol can dramatically enhance its antifungal potency. For example, replacing the hydroxyl group with a methoxy (B1213986) or acetyl group leads to a significant increase in the inhibition of mycelial growth. mdpi.com The mechanism for these potent derivatives appears to involve the inhibition of the alternative oxidase (AOX) enzyme, which the fungus uses to bypass conventional respiratory inhibitors. mdpi.com This dual inhibition of both normal and alternative respiratory pathways makes these compounds an attractive platform for developing new antifungal agents. mdpi.com Similarly, various phenolic acids have demonstrated promising in vitro activity against multiple Candida species. frontiersin.org

Neuropharmacological Activities in In Vitro and Animal Models (Non-human focus)

The central nervous system (CNS) effects of this compound and its analogs have been explored in various animal models, revealing a spectrum of potential neuropharmacological activities.

While direct studies on this compound are limited, research on analogous phenolic and aminomethylphenol compounds suggests potential CNS-modulating effects. For instance, derivatives of p-aminophenol have demonstrated significant analgesic effects in hot plate and writhing tests in animal models. researchgate.net Specifically, certain benzamide (B126) derivatives of p-aminophenol exhibited notable dose-dependent analgesic activity. researchgate.net Furthermore, some 2-aminophenylacetic acid derivatives have been shown to possess anti-inflammatory activity in vivo, which can be relevant for neuroinflammatory conditions. nih.gov

Analogs with modifications in the amine or phenol structure have been synthesized and tested for various CNS activities, including anticonvulsant and antinociceptive effects. For example, a series of novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones showed potent anticonvulsant activity in mice, effectively suppressing seizures induced by various chemoconvulsants. nih.gov Similarly, new hybrid compounds featuring a pyrrolidine-2,5-dione and thiophene (B33073) ring have been evaluated for their anticonvulsant and antinociceptive properties in animal models of epilepsy. nih.gov Another study on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also reported significant anticonvulsant and analgesic activities. mdpi.com

It is important to note that the reorientation of the aminomethyl group on the phenol ring can drastically affect activity. Studies on 2-(aminomethyl)phenols have shown that moving the aminomethyl group to the meta or para position relative to the hydroxyl group can lead to a loss of specific diuretic effects, suggesting that the ortho positioning is crucial for certain biological activities. nih.gov

Table 1: CNS-Related Effects of Analogs in Animal Studies

| Compound Class | Animal Model | Observed Effects | Reference |

| p-Aminophenol Derivatives | Rat | Analgesic | researchgate.net |

| 4-Aryl-6,7-methylenedioxyphthalazin-1(2H)-ones | Mouse | Anticonvulsant | nih.gov |

| Pyrrolidine-2,5-dione and Thiophene Hybrids | Mouse | Anticonvulsant, Antinociceptive | nih.gov |

| 3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamides | Mouse | Anticonvulsant, Analgesic | mdpi.com |

This table presents data for structural analogs, as direct studies on this compound are not available in the provided search results.

The neurotropic actions of phenolic compounds are believed to be multifaceted. nih.gov Phenolic acids, for instance, have been shown to exert neuroprotective effects through various mechanisms, including the modulation of neuronal signaling pathways and the expression of specific genes. mdpi.com They can influence the levels of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF) in key brain regions such as the hippocampus and cerebral cortex. nih.gov

The structural component, 2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine, is recognized as a scavenger of reactive dicarbonyl species like isolevuglandins (IsoLGs). medchemexpress.com This scavenging activity can mitigate cellular damage and inflammation, which are implicated in various neurological conditions. medchemexpress.com The ability of phenolic compounds to cross the blood-brain barrier and accumulate in the brain at pharmacologically relevant concentrations is a critical aspect of their potential neuroprotective effects. mdpi.com

The mechanism of action for some anticonvulsant analogs involves interaction with neuronal voltage-sensitive sodium and calcium channels. mdpi.com For instance, certain active pyrrolidine-2,5-dione derivatives have been shown to interact with these ion channels, which are key regulators of neuronal excitability. mdpi.com

Exploration of Other Biological Properties (e.g., Anti-inflammatory, Antioxidant, Antiparasitic in pre-clinical models)

Beyond their neuropharmacological profile, this compound and its analogs have been investigated for a range of other biological activities in preclinical models.

Phenolic compounds, in general, are well-known for their antioxidant and anti-inflammatory properties. researchgate.netmdpi.comnih.gov The antioxidant activity is often attributed to their ability to scavenge free radicals and chelate metal ions. nih.govtandfonline.commdpi.com The introduction of an aminomethyl group via the Mannich reaction can, in some cases, enhance the biological activity of the parent phenolic compound. jyoungpharm.org

Studies on various phenolic Mannich bases have demonstrated significant anti-inflammatory activity in vitro. jyoungpharm.orgglobalresearchonline.netresearchgate.net For example, derivatives of dehydrozingerone (B89773) showed improved anti-inflammatory and antioxidant activities compared to the parent compound. jyoungpharm.org The anti-inflammatory mechanisms of phenolic compounds can involve the inhibition of key enzymes like cyclooxygenases (COX) and lipoxygenases, as well as the modulation of inflammatory signaling pathways such as NF-κB. mdpi.comnih.govnih.govrsc.org

In the realm of antiparasitic activity, phenolic Mannich bases have shown promise. A study on benzaldehyde (B42025) and (thio)semicarbazone derivatives of phenolic Mannich bases revealed in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Another series of antimalarial benzimidazole (B57391) derivatives incorporating phenolic Mannich base side chains also demonstrated potent activity against both the asexual and sexual stages of the parasite. nih.gov Furthermore, phenolic compounds from certain plant extracts have exhibited antiparasitic activity against Trypanosoma cruzi and Leishmania species. nih.gov The screening of various phytochemicals has identified compounds with significant antiparasitic activity against parasites like Cryptocaryon irritans. researchgate.net

Table 2: Other Biological Properties of Analogs in Pre-clinical Models

| Biological Activity | Compound Class | Model | Key Findings | Reference |

| Anti-inflammatory | Dehydrozingerone Mannich Bases | In vitro (albumin denaturation) | Enhanced activity over parent compound | jyoungpharm.org |

| Anti-inflammatory | p-Aminophenol Derivatives | In vivo (rat paw edema) | Prevention of carrageenan-induced edema | researchgate.net |

| Antioxidant | Polymeric Phenolic Compounds | In vitro | Potent antioxidant properties | nih.gov |

| Antiparasitic | Phenolic Mannich Bases of Benzaldehyde | In vitro (P. falciparum) | Activity against chloroquine-resistant strain | nih.gov |

| Antiparasitic | Benzimidazole Derivatives with Phenolic Mannich Base | In vivo (P. berghei) | Significant reduction in parasitemia | nih.gov |

This table summarizes findings for structural analogs due to the limited direct data on this compound.

Investigation of Molecular Mechanisms of Action and Target Engagement

The molecular mechanisms underlying the biological activities of this compound and its analogs are diverse and depend on the specific biological effect being examined.

For the anti-inflammatory effects, a primary mechanism for many phenolic compounds is the inhibition of the NF-κB signaling pathway. nih.govnih.govrsc.org This pathway is a central regulator of the expression of pro-inflammatory genes, including those for cytokines and enzymes like COX-2. By inhibiting NF-κB activation, these compounds can effectively reduce the inflammatory response. rsc.org Some phenolic derivatives have also been shown to activate the NRF2 antioxidant response pathway, which can in turn suppress inflammatory gene expression. nih.gov

In terms of antioxidant action, the phenolic hydroxyl group plays a crucial role by donating a hydrogen atom to neutralize free radicals. researchgate.netmdpi.com The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The introduction of an aminomethyl group in Mannich bases can modulate this antioxidant capacity. jyoungpharm.org

The antiparasitic mechanism of some phenolic Mannich base analogs appears to be multifactorial. For instance, certain antimalarial benzimidazole derivatives incorporating this moiety have been found to inhibit both microtubule and hemozoin formation in the parasite, crucial processes for its survival and replication. nih.gov Other phenolic Mannich bases have been shown to inhibit essential parasitic enzymes, such as the cysteine protease falcipain-2 in P. falciparum. nih.gov

The neuropharmacological actions of some analogs are linked to their ability to interact with specific molecular targets in the CNS. As mentioned earlier, some anticonvulsant derivatives have been found to modulate the activity of voltage-gated sodium and calcium channels. mdpi.com

Computational Chemistry and Cheminformatics Applied to 2 Hexahydro 1h Azepin 1 Yl Methyl Phenol

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol, molecular docking studies would involve preparing the 3D structure of the compound and docking it into the binding site of a relevant biological target.

The phenol (B47542) group of the compound can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the hexahydro-1H-azepine ring is a hydrogen bond acceptor. The lipophilic methylene (B1212753) bridge and the saturated heterocyclic ring can participate in van der Waals and hydrophobic interactions. A hypothetical docking study could explore the binding of this compound to enzymes where phenolic compounds are known to be active, such as cyclooxygenases (COX) or lipoxygenases. The simulation would predict the binding energy and visualize the specific interactions, such as hydrogen bonds with key amino acid residues in the active site. mdpi.com

Hypothetical Molecular Docking Parameters for this compound:

| Parameter | Description | Hypothetical Value/Software |

| Target Protein | The enzyme or receptor being studied. | Cyclooxygenase-2 (COX-2) |

| Software | Program used for the docking simulation. | AutoDock, Glide, or GOLD |

| Scoring Function | Algorithm to estimate binding affinity. | Varies by software (e.g., AutoDock Vina score) |

| Key Interactions | Predicted molecular interactions. | Hydrogen bonding via phenol -OH and azepine -N-, hydrophobic interactions with the ring systems. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comnih.gov These models are built by correlating a set of molecular descriptors (physicochemical properties, electronic properties, etc.) with the observed activity of a series of compounds.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. Molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), topological surface area, and various electronic and steric parameters, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the activity of new, untested compounds. nih.gov Given the absence of a specific dataset for this compound and its analogs, a QSAR model cannot be constructed.

Key Components of a Hypothetical QSAR Study:

| Component | Description |

| Training Set | A collection of molecules with known biological activities. |

| Molecular Descriptors | Numerical representations of molecular properties. |

| Statistical Method | Algorithm to build the predictive model. |

| Model Validation | Statistical tests to assess the model's predictive power. |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.govnih.gov An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its dynamic behavior, including the flexibility of the azepine ring and the rotational freedom of the methylene bridge. mdpi.com

These simulations can complement molecular docking by providing a more realistic view of the ligand-protein complex, showing how the interactions evolve over time and how water molecules may mediate the binding. rsc.orgaps.org The results of an MD simulation can be analyzed to determine stable conformations, interaction energies, and the formation and breaking of hydrogen bonds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Compound Prioritization

In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound early in the drug discovery process. These predictions help to identify compounds with potentially poor ADME profiles, allowing for their deprioritization or modification. For this compound, various online tools and software packages could be used to predict properties like oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Predicted ADME Properties for this compound (Hypothetical Data):

| Property | Predicted Value | Implication |

| Molecular Weight | 205.3 g/mol | Favorable for drug-likeness (Lipinski's Rule of 5) |

| LogP | ~2.5-3.0 | Good balance of hydrophilicity and lipophilicity for absorption |

| H-bond Donors | 1 | Compliant with Lipinski's Rule of 5 |

| H-bond Acceptors | 2 | Compliant with Lipinski's Rule of 5 |

| Human Oral Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeability | Moderate to High | Potential for CNS activity |

Chemical Space Exploration and Virtual Screening Methodologies

Chemical space exploration involves the use of computational methods to navigate the vast number of possible chemical structures to identify novel compounds with desired properties. Virtual screening is a key technique in this process, where large libraries of compounds are computationally evaluated for their potential to bind to a biological target. nih.govresearchgate.net

The scaffold of this compound could be used as a starting point for a virtual screening campaign. Derivatives could be generated by modifying the phenol or azepine rings, and these virtual compounds would then be docked into a target protein. This approach allows for the rapid evaluation of a large number of potential drug candidates without the need for immediate chemical synthesis. mdpi.com

Advanced Analytical Methodologies for Research and Development of 2 Hexahydro 1h Azepin 1 Yl Methyl Phenol

Chromatographic Techniques for Method Development and Validation in Research (e.g., HPLC, UPLC, GC)

The development of robust chromatographic methods is a cornerstone for the quantitative and qualitative analysis of 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol in research settings. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed for its analysis due to the compound's polarity and thermal lability.

Method Development: A typical reversed-phase HPLC or UPLC method would be developed to ensure adequate separation of the main compound from any starting materials, by-products, or degradants. youtube.com The basic nitrogen of the azepane ring and the acidic phenolic proton necessitate careful control of the mobile phase pH to achieve optimal peak shape and retention. A common approach involves using a C18 or a phenyl-hexyl column for their alternative selectivity. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The addition of a small percentage of an acid (e.g., formic acid) or a base (e.g., triethylamine) can be used to suppress the ionization of the analyte and improve peak symmetry. researchgate.net

Validation: Once developed, the method must be validated according to established guidelines to ensure its reliability. nih.gov Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Typical Acceptance Criteria | Illustrative Finding for this compound |

| Specificity | Peak purity index > 0.99; baseline resolution from impurities | The analyte peak is spectrally pure and well-resolved from known impurities. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear response observed over the 1-100 µg/mL range with r² = 0.9995. |

| Accuracy | 98.0% - 102.0% recovery | Mean recovery of 99.5% across three concentration levels. |

| Precision (RSD) | Repeatability ≤ 2.0%; Intermediate Precision ≤ 3.0% | RSD of 0.8% for repeatability and 1.5% for intermediate precision. |

| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |

This table contains illustrative data and does not represent actual experimental results.

Gas Chromatography (GC): While less common for a molecule of this nature due to its low volatility and potential for thermal degradation, GC analysis is feasible with prior derivatization. gnest.org Silylation of the phenolic hydroxyl group, for instance, would increase volatility and thermal stability, allowing for separation on a non-polar capillary column (e.g., HP-5MS) and detection by Flame Ionization Detection (FID) or Mass Spectrometry (MS). nih.gov This approach is particularly useful for detecting less polar impurities. nih.gov

Mass Spectrometry Approaches for Metabolite Identification in Biological Research Samples (non-human)

Understanding the metabolic fate of this compound is crucial in non-human biological research. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the definitive tool for identifying metabolites in complex biological matrices like plasma or liver microsome incubates. researchgate.netnih.gov

Metabolic Pathways: Based on its structure, the compound is expected to undergo several Phase I and Phase II metabolic reactions. nih.gov

Phase I Metabolism: Key pathways would likely include N-dealkylation (cleavage at the benzylic C-N bond), hydroxylation of the aromatic or azepane ring, and oxidation of the phenol (B47542) group to form a quinone-type structure. nih.govmdpi.combritannica.com

Phase II Metabolism: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), significantly increasing water solubility for excretion. nih.gov

Identification Strategy: In a typical research study using, for example, rat liver microsomes, the sample would be incubated with the compound and necessary cofactors. The extract would then be analyzed by LC-MS/MS. nih.gov A full scan MS would detect potential metabolites based on their predicted mass-to-charge (m/z) ratios. Subsequent product ion scans (MS/MS) on these potential metabolite ions would generate fragmentation patterns. youtube.com By comparing these patterns to the fragmentation of the parent compound, the site of metabolic modification can be deduced. libretexts.orgyoutube.com For instance, a +16 Da shift would indicate hydroxylation, while a +176 Da shift would suggest glucuronidation.

| Potential Metabolite | Metabolic Pathway | Expected Mass Shift (Da) | Key MS/MS Fragment Ions (Illustrative) |

| N-dealkylated phenol | N-Dealkylation | -98 (loss of C6H12N) | Fragments corresponding to aminomethylphenol. |

| Aromatic Hydroxylation Product | Oxidation (Hydroxylation) | +16 | Loss of water (-18) from the hydroxylated ring. |

| Azepane Hydroxylation Product | Oxidation (Hydroxylation) | +16 | Characteristic fragments of the azepane ring retained. |

| Phenol-O-Glucuronide | Glucuronidation | +176 | Neutral loss of 176 Da (glucuronic acid). |

| Quinone Derivative | Oxidation | +14 (or -2 H + 2 O) | Characteristic fragments of a quinone structure. researchgate.net |

This table contains illustrative data based on known metabolic pathways and does not represent actual experimental results.

Application of Advanced NMR Techniques for Stereochemical Assignment and Dynamic Behavior

While standard ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy confirms the basic covalent framework of this compound, advanced NMR techniques are required to understand its three-dimensional structure and dynamic properties in solution. chem-soc.si

Stereochemical Assignment: The molecule's flexibility, particularly the seven-membered azepane ring and the rotatable bonds, means it exists as an equilibrium of different conformers. rsc.org Two-dimensional NMR experiments are essential for a detailed structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are close to each other (typically < 5 Å). NOESY data can reveal the preferred conformation of the azepane ring (e.g., chair vs. boat) and the spatial relationship between the phenolic and azepane moieties. rsc.orgtku.edu.tw

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, ROESY is often used for molecules of intermediate size where the NOE effect might be null.

Dynamic Behavior: The compound exhibits several dynamic processes that can be studied using variable-temperature (VT) NMR. nih.gov

Azepane Ring Inversion: The hexahydro-1H-azepine ring is conformationally mobile. uq.edu.au At low temperatures, the interconversion between different ring conformations (e.g., twist-chair) can be slowed, leading to the broadening and eventual splitting of signals for the ring protons.

Restricted C-N Bond Rotation: The bond between the methylene (B1212753) bridge and the azepane nitrogen may have a significant barrier to rotation. nanalysis.commdpi.com VT-NMR can be used to measure the energy barrier (ΔG‡) for this rotation by analyzing the coalescence temperature of the signals for the protons adjacent to the nitrogen. nih.gov

| NMR Technique | Information Gained | Illustrative Observation |

| ¹H-¹H COSY | Proton-proton scalar (through-bond) couplings | Confirms connectivity within the phenol and azepane rings. |

| ¹H-¹³C HSQC | Direct one-bond proton-carbon correlations | Assigns specific protons to their directly attached carbons. |

| ¹H-¹³C HMBC | Long-range (2-3 bond) proton-carbon correlations | Confirms the linkage between the methylene bridge, phenol ring, and azepane ring. |

| 2D NOESY/ROESY | Through-space proton-proton proximities | Correlations between methylene protons and ortho-protons of the phenol ring establish spatial orientation. |

| VT-NMR | Conformational dynamics and rotational barriers | Coalescence of azepane ring proton signals observed at a specific temperature, allowing calculation of the ring inversion barrier. unibas.it |

This table contains illustrative data and does not represent actual experimental results.

Trace Analysis and Impurity Profiling in Research Batches

Controlling the purity of a research compound is paramount for obtaining reliable biological and chemical data. Impurity profiling is the process of identifying and quantifying unwanted chemical species in a sample. mt.com For this compound, which is synthesized via the Mannich reaction, impurities can arise from several sources. libretexts.orgnumberanalytics.com

Sources of Impurities:

Starting Materials: Unreacted phenol, formaldehyde (B43269), and hexahydro-1H-azepine.

Side Products: Formation of bis-substituted products (e.g., 2,6-bis((hexahydro-1H-azepin-1-yl)methyl)phenol) if the reaction is not well-controlled.

Degradation Products: Oxidation of the phenolic group to form colored quinone-like impurities, especially upon exposure to air and light. britannica.comlibretexts.org

Analytical Strategy: A high-sensitivity, validated HPLC-UV or UPLC-UV method, as described in section 7.1, is the primary tool for impurity profiling. mt.com The high resolution of UPLC is particularly advantageous for separating closely related impurities. When an impurity is detected, its structure must be elucidated. This is typically achieved by isolating the impurity using preparative HPLC followed by characterization using MS and NMR, or by using online LC-MS/MS to obtain mass and fragmentation data directly. mt.com

| Potential Impurity | Origin | Analytical Method for Detection |

| Phenol | Unreacted starting material | HPLC-UV, GC-MS |

| Hexahydro-1H-azepine | Unreacted starting material | GC-MS (after derivatization), LC-MS |

| 2,6-bis-substituted product | Side reaction | HPLC-UV, LC-MS |

| 4-((Hexahydro-1H-azepin-1-yl)methyl)phenol | Isomeric side product | HPLC-UV, LC-MS |

| Quinone-type degradant | Oxidation of product | HPLC-UV (visible wavelength detection) |

This table contains illustrative data and does not represent actual experimental results.

Future Research Directions and Translational Perspectives for 2 Hexahydro 1h Azepin 1 Yl Methyl Phenol

Exploration of Novel Biological Targets and Therapeutic Applications (Pre-clinical)

The unique hybrid structure of 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol suggests that it may interact with a variety of biological targets, opening up numerous avenues for preclinical investigation. Azepine derivatives are known to possess a wide array of pharmacological activities, including but not limited to antimicrobial, anticonvulsive, and analgesic properties. tandfonline.com The phenolic component of the molecule also contributes to its potential therapeutic applications, as phenolic compounds are recognized for their antioxidant, anti-inflammatory, and antiviral effects. nih.gov

Future preclinical research should focus on screening this compound against a diverse panel of biological targets to uncover novel therapeutic applications. High-throughput screening assays could be employed to assess its activity against various enzymes, receptors, and ion channels. Given the known activities of related compounds, particular attention should be paid to its potential as a modulator of central nervous system targets, as well as its efficacy as an anti-infective or anti-inflammatory agent. tandfonline.comresearchgate.net

Table 1: Potential Pre-clinical Therapeutic Areas for this compound

| Therapeutic Area | Rationale | Potential Targets |

|---|---|---|

| Neurological Disorders | Azepine derivatives have established roles in treating conditions like epilepsy and neuropathic pain. | GABA receptors, sodium channels, calcium channels |

| Infectious Diseases | Both azepine and phenolic compounds have demonstrated antimicrobial properties. | Bacterial and fungal enzymes, viral replication proteins |

| Inflammatory Conditions | Phenolic compounds are known for their anti-inflammatory and antioxidant activities. | Cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes |

| Oncology | Certain azepine derivatives have shown inhibitory activity against receptor tyrosine kinases. nih.gov | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) |

Development of Next-Generation Analogs with Enhanced Specificity and Potency

Following the identification of promising biological activities, the development of next-generation analogs of this compound will be crucial for enhancing its specificity and potency. One of the key strategies in drug design involves the modification of molecular scaffolds with different chemical groups to improve biological and physicochemical properties. mdpi.com Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new analogs.

Systematic modifications to both the azepine and phenol (B47542) rings could lead to significant improvements in the compound's therapeutic profile. For instance, the introduction of various substituents on the phenol ring could modulate its electronic properties and hydrogen bonding capabilities, potentially leading to stronger interactions with its biological target. Similarly, alterations to the azepine ring, such as the introduction of chiral centers or conformational constraints, could enhance its selectivity for a specific receptor subtype. The goal of these modifications will be to optimize the compound's efficacy while minimizing off-target effects.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Table 2: Applications of AI/ML in the Development of this compound Analogs

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Target Identification | Analyzing biological data to identify novel protein targets for the compound. | Uncovering new therapeutic opportunities. |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Accelerating the hit-to-lead process. |

| De Novo Design | Generating novel molecular structures with desired properties using generative models. | Expanding the chemical space of potential drug candidates. |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of new analogs. | Reducing the risk of late-stage failures in drug development. |

Challenges and Opportunities in the Academic Research of Azepine-Phenol Hybrid Compounds

The academic research of azepine-phenol hybrid compounds like this compound presents both challenges and opportunities. One of the primary challenges is the synthetic complexity associated with creating a diverse library of analogs for SAR studies. The development of efficient and versatile synthetic routes will be crucial for advancing research in this area.

Despite these challenges, there are significant opportunities for academic researchers to contribute to the understanding and development of this class of compounds. The exploration of their fundamental chemical and biological properties can provide valuable insights into their mechanism of action and potential therapeutic applications. Furthermore, academic labs are well-positioned to investigate novel and underexplored biological targets for these compounds, which may not be a primary focus for the pharmaceutical industry. Collaborative efforts between synthetic chemists, pharmacologists, and computational scientists will be essential for unlocking the full therapeutic potential of azepine-phenol hybrid compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting a phenol derivative with hexahydro-1H-azepine in the presence of a formaldehyde donor (e.g., paraformaldehyde) under reflux in anhydrous conditions. Solvents like toluene or dichloromethane are preferred, with catalytic acid (e.g., acetic acid) to facilitate imine formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

- Key Considerations : Monitor reaction progress using TLC or LC-MS. Ensure anhydrous conditions to avoid side reactions.

Q. How can the structure of this compound be validated?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the azepine ring (δ 2.5–3.5 ppm for N–CH protons) and phenol group (δ 5.5–6.5 ppm for aromatic protons).

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water). Data collection using a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL-97 (R-factor ≤ 0.05) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 220.2).

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodology : Analyze intermolecular interactions using graph-set analysis (as per Etter’s rules). The phenol OH group forms O–H⋯N hydrogen bonds with the azepine nitrogen (d ≈ 2.8 Å, θ ≈ 160°), creating chains parallel to the ab-plane. Adjacent layers are stabilized via C–H⋯π interactions between aromatic rings (d ≈ 3.3 Å) .

- Validation : Compare experimental (X-ray) bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .

Q. What strategies resolve contradictions in crystallographic data for azepine-containing compounds?

- Methodology :

- Structure Validation : Use PLATON (Spek, 2009) to check for missed symmetry, twinning, or disorder. For ambiguous electron density, employ difference Fourier maps (e.g., Δρmax < 0.5 eÅ) .

- Refinement Constraints : Apply restraints to azepine ring geometry (target bond lengths: C–N ≈ 1.47 Å, C–C ≈ 1.53 Å) and isotropic displacement parameters (U < 0.05 Å) .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., estrogen receptors, based on structural analogs like bazedoxifene). Set grid boxes around binding pockets (e.g., ERα: 25 × 25 × 25 Å) .

- QSAR Modeling : Correlate substituent effects (Hammett σ constants) with antioxidant activity (IC values from DPPH assays). Include descriptors like logP and HOMO-LUMO gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products